6-methyl-5-(3-methylbutyl)-2-[(4-phenylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
“6-methyl-5-(3-methylbutyl)-2-[(4-phenylquinazolin-2-yl)amino]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-methyl-5-(3-methylbutyl)-2-[(4-phenylquinazolin-2-yl)amino]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of the 3-methylbutyl and 4-phenylquinazolin-2-yl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the quinazolinyl group, potentially converting it to a dihydroquinazoline derivative.
Substitution: Various substitution reactions can be performed on the pyrimidinone core or the phenyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential pharmacological properties. Its structure suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of “6-methyl-5-(3-methylbutyl)-2-[(4-phenylquinazolin-2-yl)amino]pyrimidin-4(3H)-one” would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6-methyl-5-(3-methylbutyl)-2-[(4-phenylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: can be compared with other pyrimidinone derivatives, such as:
Uniqueness
The uniqueness of “This compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N5O |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-methyl-5-(3-methylbutyl)-2-[(4-phenylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H25N5O/c1-15(2)13-14-18-16(3)25-23(28-22(18)30)29-24-26-20-12-8-7-11-19(20)21(27-24)17-9-5-4-6-10-17/h4-12,15H,13-14H2,1-3H3,(H2,25,26,27,28,29,30) |
InChI Key |
SZNBIQFWDLKKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)CCC(C)C |
Origin of Product |
United States |
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